molecular formula C17H23N5O6 B12067766 N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12067766
M. Wt: 393.4 g/mol
InChI Key: FJNQHICAZNIMSB-UHFFFAOYSA-N
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Description

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and a propanamide group. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds. One common method involves the use of protected nucleosides, which are then subjected to various chemical reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
  • Ethyl acetoacetate
  • Disilanes

Uniqueness

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O6/c1-4-5-27-17-18-12-13(22(17)11-6-9(24)10(7-23)28-11)19-16(21-15(12)26)20-14(25)8(2)3/h4,8-11,23-24H,1,5-7H2,2-3H3,(H2,19,20,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNQHICAZNIMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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